Pyridoxal phosphoglucose
Description
Properties
CAS No. |
77172-69-1 |
|---|---|
Molecular Formula |
C14H20NO11P |
Molecular Weight |
409.28 g/mol |
IUPAC Name |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C14H20NO11P/c1-6-10(18)8(3-16)7(2-15-6)5-24-27(22,23)26-14-13(21)12(20)11(19)9(4-17)25-14/h2-3,9,11-14,17-21H,4-5H2,1H3,(H,22,23)/t9-,11-,12+,13-,14+/m1/s1 |
InChI Key |
JQSBWFKSSMLCOB-LPUQOGTASA-N |
SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
pyridoxal phosphoglucose pyridoxal(5')phospho(1)-beta-D-glucose |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Role and Enzymatic Activity
Pyridoxal phosphoglucose is primarily recognized for its role as a cofactor in enzymatic reactions. It is involved in the catalytic mechanisms of several enzymes, particularly those related to carbohydrate metabolism.
Enzymatic Mechanism Studies
- Glycogen Phosphorylase : Research has shown that this compound can bind to glycogen phosphorylase but exhibits significantly lower enzymatic activity compared to pyridoxal 5'-phosphate. Studies indicate that while it binds stoichiometrically to the enzyme's cofactor site, its rate of binding is only 1/100 that of pyridoxal 5'-phosphate, suggesting limited functionality in catalysis .
- Phosphate Group Functionality : The phosphate group of this compound does not participate in forming a covalent glucosyl-enzyme intermediate during catalysis, which further underscores its limited role compared to its phosphorylated counterpart .
Nutritional Applications
This compound has been studied for its potential implications in human health, particularly concerning vitamin B6 metabolism.
Vitamin B6 Homeostasis
- Cellular Maintenance : Research shows that maintaining cellular levels of vitamin B6, including this compound, is crucial for mitochondrial function and overall cellular health. Deficiencies can lead to impaired mitochondrial oxidative metabolism .
- Colorectal Cancer Studies : A significant association was found between serum levels of pyridoxal 5'-phosphate (a related compound) and colorectal cancer survival rates. Higher levels were correlated with improved survival outcomes in patients, indicating a protective role of vitamin B6 derivatives .
Case Studies and Clinical Insights
Several studies have explored the implications of this compound in clinical settings.
Colorectal Cancer Research
- A large-scale study involving 1,233 colorectal cancer cases found that higher serum levels of pyridoxal 5'-phosphate were inversely associated with cancer risk. This suggests that vitamin B6 may play a protective role against the development of colorectal cancer .
Metabolic Disorders
- Investigations into metabolic pathways have revealed that this compound may influence glucose metabolism and energy production within cells. The enzyme activities linked to this compound are crucial for understanding metabolic disorders such as diabetes .
Data Tables
The following table summarizes key findings from various studies on the applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Vitamin B6 comprises three primary vitamers: pyridoxine , pyridoxamine , and pyridoxal , each differing in functional groups (Figure 1):
- Pyridoxine : Contains a hydroxymethyl group at the 4' position.
- Pyridoxamine: Features an aminomethyl group at the 4' position.
- Pyridoxal : Includes an aldehyde group at the 4' position, critical for Schiff base formation.
Phosphorylated derivatives (e.g., pyridoxine 5'-phosphate, pyridoxamine 5'-phosphate) lack the aldehyde group, reducing their catalytic versatility compared to PLP .
Enzyme Inhibition Potency
PLP exhibits superior inhibitory effects on carbohydrate-hydrolyzing enzymes compared to other vitamers:
α-Glucosidase and Glucoamylase Inhibition
- Pyridoxal (non-phosphorylated) showed 79.83% inhibition of α-glucosidase at 7 mg/mL, significantly higher than pyridoxine (42.1%) and pyridoxamine (48.9%) .
- PLP demonstrated the lowest IC50 values against maltase (0.38 mg/mL) and glucoamylase (0.27 mg/mL), indicating higher potency than pyridoxamine or pyridoxine .
Table 2: In Vitro Inhibition of Carbohydrate-Hydrolyzing Enzymes
| Compound | α-Glucosidase Inhibition (%) | Maltase IC50 (mg/mL) | Glucoamylase IC50 (mg/mL) |
|---|---|---|---|
| Pyridoxal | 79.83 | 0.38 | 0.27 |
| Pyridoxamine | 48.9 | 0.56 | 0.52 |
| Pyridoxine | 42.1 | 0.61 | 0.59 |
Phosphoglucose Isomerase (PGI) Inhibition
PLP specifically inhibits PGI by forming a Schiff base with lysine residues (e.g., K425 in Bacillus stearothermophilus PGI), disrupting substrate binding . Pyridoxine and pyridoxamine lack this capability due to the absence of the aldehyde group.
Postprandial Glucose Regulation
- In sucrose and starch loading tests, pyridoxal reduced blood glucose Cmax by 18–19%, outperforming pyridoxamine and pyridoxine .
- PLP's aldehyde group enables irreversible binding to intestinal brush-border enzymes, suppressing glucose absorption .
Cardioprotective Effects
PLP and its phosphonate analogs (e.g., compound 10 and 14) reduced myocardial infarct size in rat models by shifting energy metabolism from fatty acids to glucose .
Antioxidant Synergy
Pyridoxal enhanced the antioxidant activity of green tea extract (GTE) more effectively than pyridoxine or pyridoxal phosphate, likely due to its reactive aldehyde group .
Mechanistic Insights
- Aldehyde Group Criticality: Pyridoxal's aldehyde group is indispensable for Schiff base formation and enzyme inhibition. Replacement with hydroxymethyl (pyridoxine) or aminomethyl (pyridoxamine) groups abolishes this activity .
- Phosphate Group Modifications: Pyridoxal 5'-diphospho-5'-adenosine (PLDP) inactivates UDP-glucose pyrophosphorylase, while pyridoxal 5'-monophosphate and triphosphate show weaker effects .
Q & A
Q. What analytical techniques validate PLP-Schiff base formation in enzyme-substrate complexes?
- Solution : Employ UV-Vis spectroscopy (absorbance at ~420 nm) and mass spectrometry to detect Schiff base intermediates. Use X-ray crystallography to resolve cofactor-substrate interactions in active sites (e.g., Lys305 in LL-DAP-AT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
